Stereoisomer-Dependent Anticonvulsant Potency: (S)-(+)-GABOB is Twice as Potent as (R)-(-)-GABOB
The anticonvulsant activity of Gamibetal's constituent stereoisomers is not equivalent. The (S)-(+)-GABOB enantiomer exhibits approximately twice the potency of the (R)-(-)-GABOB enantiomer [1]. This stereoselective difference is critical for applications requiring precise pharmacological control, such as in vivo models or potential enantiopure drug development.
| Evidence Dimension | Anticonvulsant Potency |
|---|---|
| Target Compound Data | (S)-(+)-GABOB: ~2x more potent than (R)-(-)-GABOB |
| Comparator Or Baseline | (R)-(-)-GABOB: Baseline potency (1x) |
| Quantified Difference | ~2-fold difference |
| Conditions | In vivo seizure models and in vitro GABA receptor/transport assays [1] |
Why This Matters
This quantitative difference directly impacts dosing strategies in research models and highlights the necessity of specifying stereoisomeric composition when procuring GABOB for reproducible experiments.
- [1] Roberts E, Krause DN, Wong E, Mori A. Different Efficacies of d- and l-γ-Amino-β-Hydroxybutyric Acids in GABA Receptor and Transport Test Systems. J Neurosci. 1981;1(2):132-140. View Source
